2,3-Dimethylsuccinic acid

Description

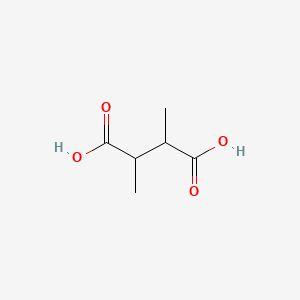

2,3-Dimethylsuccinic acid (IUPAC name: 2,3-dimethylbutanedioic acid) is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its CAS registry number is 13545-04-5, and it exists as a chiral compound with stereocenters at the C2 and C3 positions, leading to enantiomers such as (2R,3R)- and (2S,3S)- forms . The compound is synthesized via enantioselective methods, including oxidative homocoupling of chiral oxazolidinones or resolution of racemic mixtures using fractional crystallization .

This compound has diverse applications:

- Biochemistry: Acts as an inhibitor of aldehyde reductase .

- Food Science: Implicated in antioxidant mechanisms in coffee varieties, enhancing resistance to oxidative stress .

- Material Science: Used in synthesizing Ce(IV)-metal-organic frameworks (MOFs) for catalytic applications .

- Asymmetric Synthesis: Serves as a chiral building block for C2-symmetric catalysts and natural product synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871958 | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,3-Dimethyl-butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2,3-Dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diastereoselective Alkylation of Succinate Derivatives

A plausible route involves alkylating a succinate precursor at both the α- and β-positions. For example:

-

Double alkylation of diethyl succinate :

-

Step 1: Generate a stabilized enolate using LDA or NaH.

-

Step 2: Sequential alkylation with methyl iodide at C2 and C3 positions.

-

Step 3: Acidic hydrolysis to yield the dicarboxylic acid.

-

This method mirrors the synthesis of 2,2-dimethylsuccinic acid, but achieving 2,3-dimethyl regioselectivity would require precise temperature control (-78°C) and stoichiometric methylating agents.

Condensation of Methyl-Substituted Malonic Acid Derivatives

Alternative pathways may employ methylmalonic acid intermediates:

-

Cross-aldol condensation : Reacting methylmalonic acid with formaldehyde under basic conditions.

-

Decarboxylative coupling : Utilizing copper catalysts to couple methyl-substituted malonate esters, followed by hydrolysis.

Such methods are theorized but lack experimental validation in the literature reviewed.

Challenges and Limitations

-

Regioselectivity : Competing alkylation at C2 vs. C3 complicates product isolation.

-

Stereochemical outcomes : Formation of racemic mixtures or undesired diastereomers.

-

Yield optimization : For 2,2-dimethylsuccinic acid, bisdecarboxylation with lead tetraacetate achieves 68% yield, but analogous steps for the 2,3-isomer remain unverified.

Comparative Analysis of Key Parameters

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Complex Molecules

2,3-Dimethylsuccinic acid is frequently utilized as a building block in organic synthesis. It has been employed in the preparation of various derivatives, including:

- meso-1,4-diiodo-2,3-dimethylbutane : This compound is synthesized using DMSA as a precursor in reactions involving halogenation .

- Selenoacetals : DMSA is involved in the formation of selenoacetal compounds with specific configurations, highlighting its utility in stereoselective synthesis .

- Functionalization Products : DMSA exhibits distinct reactivity patterns compared to other dicarboxylic acids, leading to unique functionalization products during chemical reactions .

Pharmaceutical Applications

2. Chelating Agent

DMSA acts as a chelator, particularly in the context of heavy metal detoxification. It has been studied for its efficacy in treating lead poisoning due to its ability to bind heavy metals and facilitate their excretion from the body. The oral administration of DMSA has been shown to be effective with minimal toxicity compared to traditional parenteral agents .

3. Inhibition of Enzymatic Activity

Research indicates that DMSA can inhibit certain enzymes, such as carboxypeptidases. This property is being explored for potential therapeutic applications where enzyme inhibition is beneficial .

Material Science

4. Synthesis of Metal-Organic Frameworks (MOFs)

DMSA has been used in the synthesis of chiral and achiral metal-organic frameworks (MOFs). These frameworks are significant for applications in catalysis and gas storage due to their tunable porosity and surface area. The incorporation of DMSA into MOFs demonstrates its role in enhancing the structural integrity and functionality of these materials .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dimethylsuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion stabilization is required. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and chemical processes.

Comparison with Similar Compounds

Key Observations :

- Chirality : this compound and Succimer exhibit stereoisomerism due to substituents at C2 and C3, unlike 2-methyl- and 2,2-dimethylsuccinic acids .

- Thermal Stability : 2,2-Dimethylsuccinic acid has a higher melting point (138–142°C) compared to other derivatives, likely due to symmetrical substitution enhancing crystal packing .

Functional Insights :

- Antioxidant Activity : this compound in coffee varieties like Bourbon enhances immune responses and oxidative stress resistance .

- Cytotoxicity : 2-Methylsuccinic acid derivatives show antiangiogenic and antiproliferative effects against cancer cells .

Metabolic and Environmental Roles

Biological Activity

2,3-Dimethylsuccinic acid (DMSA) is an alpha,omega-dicarboxylic acid known for its diverse biological activities, particularly in the fields of chelation therapy and neuroprotection. This article explores the biological activity of DMSA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHO

- Molecular Weight : 146.14 g/mol

- CAS Number : 13545-04-5

- Appearance : White to almost white crystalline powder

DMSA is functionally related to succinic acid and exhibits chelating properties, which make it a candidate for various therapeutic applications, especially in metal detoxification.

1. Chelation Therapy

DMSA has been studied for its effectiveness in chelating heavy metals such as lead. A study involving Nile tilapia (Oreochromis niloticus) demonstrated that dietary supplementation with DMSA significantly reduced lead-induced oxidative stress. The fish supplemented with DMSA showed improved antioxidant status and reduced malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage caused by lead exposure .

| Parameter | Control | DMSA Supplemented |

|---|---|---|

| MDA Level (nmol/g tissue) | 5.2 ± 0.3 | 2.1 ± 0.2 |

| GSH Level (µmol/g tissue) | 1.5 ± 0.1 | 3.0 ± 0.2 |

| Total Antioxidant Capacity (µmol/g tissue) | 12.0 ± 1.0 | 20.0 ± 1.5 |

2. Neuroprotective Effects

DMSA has shown potential neuroprotective effects in various models of neurotoxicity. In the aforementioned study on tilapia, DMSA supplementation led to enhanced activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings suggest that DMSA may mitigate neurotoxic effects by enhancing the brain's antioxidant defense mechanisms .

3. Inhibition of Enzymatic Activity

Research has indicated that DMSA can inhibit certain enzymes involved in metabolic processes. For example, gem-dimethylsuccinic acid and its derivatives have been noted as potent inhibitors of carboxypeptidases A and B, which play roles in protein digestion . This inhibition could have implications for metabolic regulation and therapeutic interventions in conditions where enzyme modulation is beneficial.

Case Study: Lead Toxicity Treatment

In a clinical context, a comparison was made between DMSA and traditional chelating agents like ethylene diamine tetraacetic acid (EDTA) for treating chronic lead poisoning. DMSA was found to be effective when administered orally, presenting a lower toxicity profile compared to parenteral agents . This case highlights DMSA's practical applications in clinical settings.

Chemical Reactions Analysis

Heterogeneous OH Radical Reactions

2,3-DMSA undergoes rapid oxidation by hydroxyl radicals (OH) in atmospheric aerosol studies. Key findings include:

-

Reactivity : The reactive OH uptake coefficient (γ) for 2,3-DMSA is 0.99 ± 0.16 , approximately twice that of its isomer 2,2-DMSA (γ = 0.41 ± 0.07) due to the stability of tertiary alkyl radicals formed during H-abstraction .

-

Product Distribution :

| Reaction Parameter | 2,3-DMSA | 2,2-DMSA |

|---|---|---|

| OH Uptake Coefficient (γ) | 0.99 ± 0.16 | 0.41 ± 0.07 |

| Major Functionalization Product | C6H10O5 | C5 scission |

| Fragmentation Dominance | Low | High |

Thermal and Photochemical Decomposition

Thermal and photolytic pathways for 2,3-dimethylsuccinic anhydride (derived from 2,3-DMSA) exhibit distinct product profiles:

-

Photolysis (230–250 nm) :

-

Thermal Decomposition :

| Condition | Major Products | Butene-2 Yield | Key Parameter (log A, E) |

|---|---|---|---|

| Photolysis | CO, CO₂, butene-2 | 60–90% | N/A |

| Thermal | CO, CH₄, trace butene-2 | <10% | log A = 10.4, E = 48 kcal/mol |

Conformational Influence on Reactivity

The stereochemistry of 2,3-DMSA impacts its stability and reaction pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.